2-(Aminomethyl)-3-chloroaniline
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Description
Synthesis Analysis
The synthesis of compounds related to 2-(Aminomethyl)-3-chloroaniline involves several key steps, including the generation and reactivity of related phenyl cations through processes such as photoheterolysis, which can lead to the formation of complex structures (Guizzardi et al., 2001). Additionally, methods involving palladium-catalyzed C-H bond activation-annulation-amination tandem reactions have been employed to synthesize related compounds, showcasing the versatility of modern synthetic approaches (Deng et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied. For instance, the crystal and molecular structure of related compounds reveal that these molecules can be essentially planar, with interesting intramolecular interactions and geometries, such as dihedral angles and hydrogen bonding patterns, which contribute to their stability and reactivity (Saeed & Simpson, 2012).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives can be complex, with pathways including electrophilic substitution, cycloaddition, and reactions with amines leading to a variety of functionalized products. These reactions are influenced by the compound's electronic structure and the reactivity of its functional groups (Himbert & Brunn, 1985).
Scientific Research Applications
Peroxidase Action Studies
Holland and Saunders (1968) in their study revealed that the peroxidation of 4-chloroaniline, closely related to 2-(Aminomethyl)-3-chloroaniline, leads to the production of various compounds, including 2-amino-5-(4-chloroanilino-)benzoquinone-di-4-chloroanil, highlighting its role in biochemical reactions (Holland & Saunders, 1968).
Bioremediation Potential
Kuhn and Suflita (1989) discovered that chloroaniline compounds, such as this compound, can be biologically dehalogenated in polluted aquifers under methanogenic conditions. This highlights its importance in environmental bioremediation (Kuhn & Suflita, 1989).
Advanced Wastewater Treatment
Wang and Wang (2021) utilized ionizing radiation to degrade 2-chloroaniline in chemical wastewater. Their research demonstrates the potential of radiation as an alternative for treating wastewater containing chloroaniline compounds (Wang & Wang, 2021).
Corrosion Inhibition
Research by Khaled and Hackerman (2004) explored the use of aniline derivatives, including 2-chloroaniline, as corrosion inhibitors for copper in acidic environments, presenting potential applications in materials science (Khaled & Hackerman, 2004).
Spectroscopic Properties
Rao et al. (2016) studied the volumetric, acoustic, and spectroscopic properties of 3-chloroaniline with substituted ethanols. Such research is significant for understanding molecular interactions in various chemical contexts (Rao et al., 2016).
properties
IUPAC Name |
2-(aminomethyl)-3-chloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGZADUAKWTBLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547115 |
Source
|
Record name | 2-(Aminomethyl)-3-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109319-83-7 |
Source
|
Record name | 2-(Aminomethyl)-3-chloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30547115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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